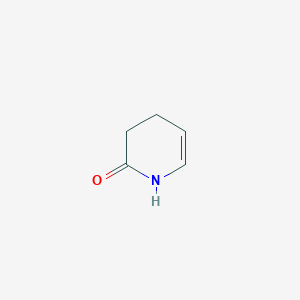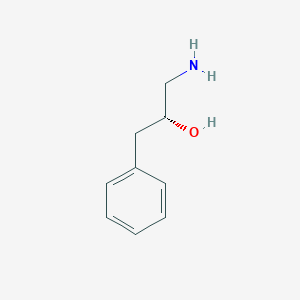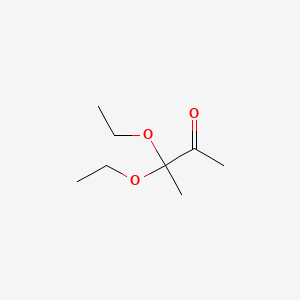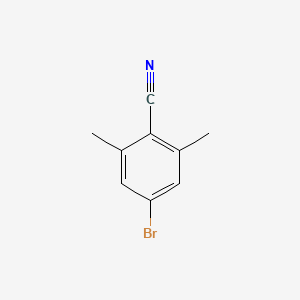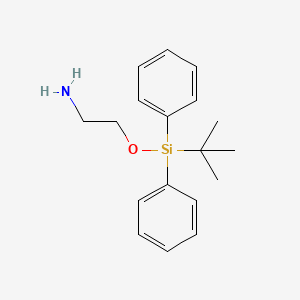
2-(t-Butyldiphenylsilyloxy)ethylamine
Übersicht
Beschreibung
2-(t-Butyldiphenylsilyloxy)ethylamine is a silicon-containing organic compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds, with silicon often being protected by organic groups like t-butyl or phenyl. The specific structure of 2-(t-Butyldiphenylsilyloxy)ethylamine is not directly discussed in the provided papers, but it can be inferred that it shares some characteristics with the compounds studied, such as the presence of a t-butyldimethylsilyl group and an ethylamine moiety.
Synthesis Analysis
The synthesis of related compounds involves the use of silyl groups to protect reactive sites during chemical reactions. For example, the synthesis of t-Butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)phenylazo}phenyl]ethyl ether involves the introduction of a t-butyldimethylsilyl group to protect the ether during the formation of a polysiloxane system with azobenzene pendent groups . This suggests that the synthesis of 2-(t-Butyldiphenylsilyloxy)ethylamine would similarly involve the use of silyl protecting groups to stabilize the molecule during its formation.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(t-Butyldiphenylsilyloxy)ethylamine can be quite complex, as evidenced by the X-ray crystallography data of Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, which shows a crowded cis-olefin structure with significant pyramidarization and twisting . This indicates that the molecular structure of 2-(t-Butyldiphenylsilyloxy)ethylamine could also exhibit interesting geometric features due to the steric bulk of the t-butyldiphenylsilyl group.
Chemical Reactions Analysis
The chemical reactivity of silyl-protected compounds is highlighted in the reaction of 2-t-butyldimethylsilyloxy cycloalkanones with carboethoxymethylenetriphenylphosphorane, which yields E isomeric Wittig products, and with ethyl lithiotrimethylsilylacetate, which yields predominantly Z isomers . This demonstrates the influence of silyl groups on the stereochemical outcome of reactions, which would be relevant to the chemical reactions involving 2-(t-Butyldiphenylsilyloxy)ethylamine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(t-Butyldiphenylsilyloxy)ethylamine are not directly reported, the properties of similar compounds can provide insights. For instance, the presence of silyl groups can affect the solubility, stability, and reactivity of the molecule. The large chemical shift observed for the methine proton in the Z isomers of the reaction products in paper suggests that the introduction of silyl groups can significantly alter the electronic environment of adjacent atoms, which would be an important consideration for the properties of 2-(t-Butyldiphenylsilyloxy)ethylamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The preparation and characterization of silyl-protected compounds, including γ-hydroxylated α,β-unsaturated acetylenic ketones, highlight the importance of silyl groups in stabilizing reactive intermediates. The study by Shang, Fairhurst, and Sydnes (2016) demonstrated that t-butyldiphenylsiloxy derivatives were stable and reacted with various nucleophiles to give Michael adducts in good yields. This suggests that "2-(t-Butyldiphenylsilyloxy)ethylamine" could be used in similar synthetic applications to stabilize or activate molecules for further reactions (Shang et al., 2016).
Material Science Applications
The synthesis and characterization of chitosan derivatives, as reported by Xie, Liu, and Chen (2007), provide an example of how functionalized amines can be utilized to enhance the properties of biopolymers. Ethylamine hydroxyethyl chitosan (EHCs) was synthesized and exhibited improved water solubility and potential antibacterial activities. This indicates that "2-(t-Butyldiphenylsilyloxy)ethylamine" could find applications in modifying biopolymers for various uses, including medical and environmental applications (Xie et al., 2007).
Potential Pharmacological Applications
The research on novel compounds for their pharmacological properties, such as the study by Figueredo et al. (2020), demonstrates the ongoing search for new molecules with antibacterial and modulatory activities. While "2-(t-Butyldiphenylsilyloxy)ethylamine" was not directly mentioned, the methodology and objectives of such studies suggest that functionalized amines could be explored for their potential as pharmacological agents, particularly in addressing bacterial resistance (Figueredo et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSFXWUGVWHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451446 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(t-Butyldiphenylsilyloxy)ethylamine | |
CAS RN |
91578-89-1 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

